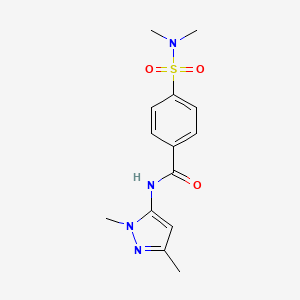
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide, also known as N-DMSPB, is a unique type of amide compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways.
科学研究应用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways. It has been used in scientific research to study the structure-activity relationship of enzymes and proteins, as well as to study the interactions between molecules. It has also been used to study the mechanism of action of various drugs, as well as to study the properties of various materials.
作用机制
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide is believed to act as an inhibitor of enzymes and proteins by binding to the active sites of the enzymes and proteins, thus preventing them from binding to their substrates. It has also been shown to interact with other molecules in a variety of ways, including through hydrogen bonding, van der Waals interactions, and electrostatic interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of fatty acids. It has also been shown to inhibit the activity of proteins involved in the transport of ions across cell membranes, as well as proteins involved in the regulation of gene expression.
实验室实验的优点和局限性
The use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is not toxic to humans. It is also relatively stable and can be stored for long periods of time without degrading. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be difficult to dissolve in aqueous solutions. It is also relatively expensive, which may limit its use in some experiments.
未来方向
Due to its unique properties, N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide has a wide range of potential applications in scientific research. Future research should focus on exploring the potential of this compound as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways. Additionally, future research should focus on developing new methods for synthesizing this compound and improving its solubility in aqueous solutions. Finally, future research should focus on exploring the potential applications of this compound in drug development and other biomedical applications.
合成方法
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide can be synthesized using a variety of methods, including the Biginelli reaction, the Mannich reaction, and the Strecker reaction. In the Biginelli reaction, the reaction of ethyl acetoacetate, urea, and aldehydes in the presence of an acid catalyst produces this compound. In the Mannich reaction, the reaction of an aldehyde, an amine, and a ketone in the presence of an acid catalyst produces this compound. In the Strecker reaction, the reaction of an aldehyde, an amine, and cyanide in the presence of an acid catalyst produces this compound.
属性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-10-9-13(18(4)16-10)15-14(19)11-5-7-12(8-6-11)22(20,21)17(2)3/h5-9H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNZGWKVMHJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6529570.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B6529580.png)
![3-methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529599.png)


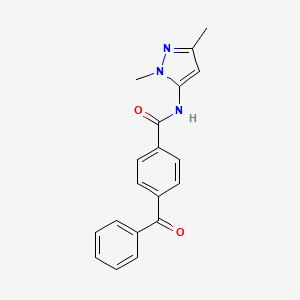
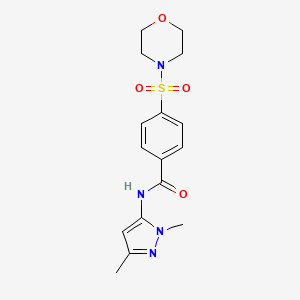


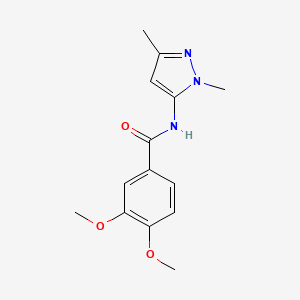
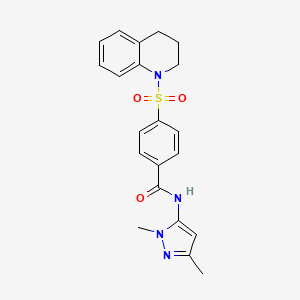
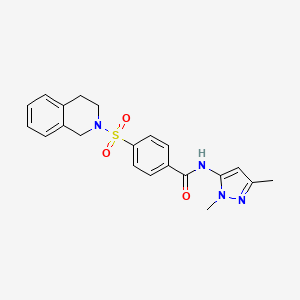
![ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6529677.png)